(5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the triazole moiety via azide-alkyne cycloaddition.
- Functionalization of the phenyl rings with methoxy and butoxy groups.
- Final condensation to form the benzylidene linkage.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiazolotriazoles have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may be studied for its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of the compound involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways may include:
Binding to active sites: Inhibiting enzyme activity by occupying the active site.
Modulating receptor activity: Altering the function of receptors involved in signaling pathways.
Interfering with cellular processes: Affecting processes like cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolotriazoles and benzylidene derivatives. Examples are:
- (5Z)-2-(3,4-dimethoxyphenyl)-5-benzylidene-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the methoxy and butoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H27N3O5S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H27N3O5S/c1-15(2)10-11-33-19-8-6-16(12-20(19)31-4)13-22-24(29)28-25(34-22)26-23(27-28)17-7-9-18(30-3)21(14-17)32-5/h6-9,12-15H,10-11H2,1-5H3/b22-13- |
InChI Key |
OFJPNNYVBAVDPB-XKZIYDEJSA-N |
Isomeric SMILES |
CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC |
Origin of Product |
United States |
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